

troubleshooting GC-MS identification of 1,3-Diacetoxypropane

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Compound Focus: 1,3-Diacetoxypropane

CAS No.: 628-66-0

Cat. No.: S579597

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Frequently Asked Questions (FAQs)

- **What is the most likely reason I cannot identify 1,3-Diacetoxypropane in my GC-MS data?** The most common reason is that the compound is not present in your instrument's standard mass spectral library (like the NIST library) [1] [2]. You may have a clear peak, but it fails to return a matching compound name.
- **What are the key identifiers for 1,3-Diacetoxypropane?** You can cross-reference your data with the following standard information compiled from chemical databases [3] [4]:

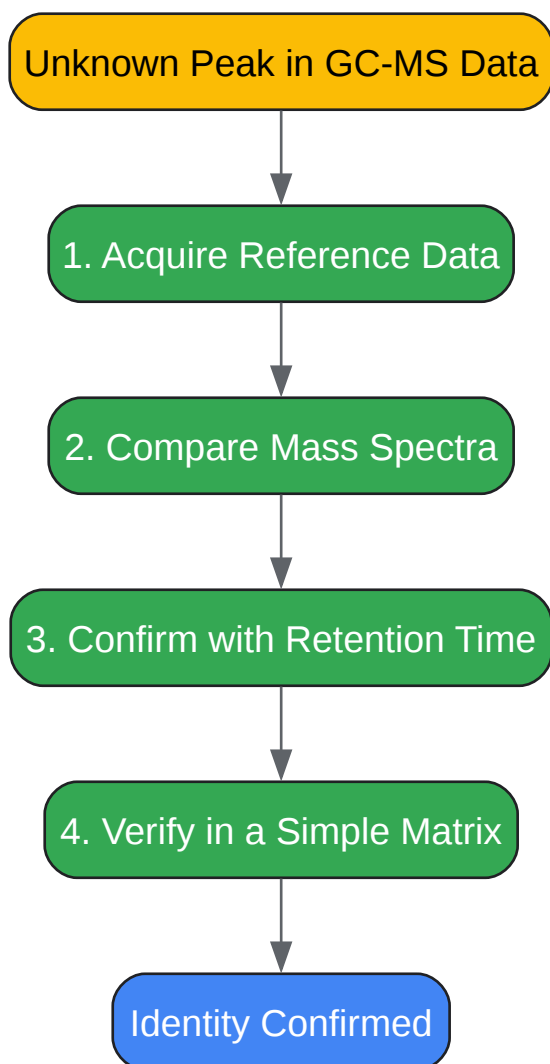
Property	Value / Description
CAS Registry Number	628-66-0
Molecular Formula	C ₇ H ₁₂ O ₄
Molecular Weight	160.17 g/mol
IUPAC Name	3-acetyloxypropyl acetate
Common Synonyms	Propylene glycol diacetate; 1,3-Propylene diacetate; Trimethylene acetate [3] [4]

Property	Value / Description
SMILES	<chem>CC(=O)OCCOC(=O)C</chem>
InChI Key	DSVGICPKBRQDDX-UHFFFAOYSA-N [3] [4]

- **What is a primary mass spectral feature I should look for?** Look for a base peak or a significant fragment ion at **m/z 43**, which corresponds to the acetyl group (CH_3CO^+) [4]. This is a common, strong fragment for acetate esters.

Troubleshooting Guide & Experimental Protocols

Follow this workflow to systematically verify the identity of **1,3-Diacetoxypropane** in your sample.



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Step 1: Acquire Reference Data

Since the compound may be absent from your library, you need an authentic standard.

- **Procedure:** Obtain a certified reference standard of **1,3-Diacetoxyp propane** (CAS 628-66-0) from a commercial supplier [4].
- **Analysis:** Run the pure standard on your GC-MS system using the **exsame analytical method** as your sample.
- **Output:** This will provide you with two crucial pieces of reference data: the **true mass spectrum** of the compound and its **Retention Time (RT)** or **Retention Index (RI)** under your specific method conditions.

Step 2: Compare Mass Spectra

Manually compare the spectrum of your unknown peak with the reference spectrum from Step 1.

- **Key Ions to Check:** Beyond the base peak, look for the molecular ion. The exact mass of **1,3-Diacetoxypropane** is **160.0736 g/mol** [4]. If you have high-resolution mass spectrometry (HRMS) capability, confirming the exact mass of the molecular ion is a powerful verification step.
- **Spectral Quality:** Ensure the mass spectrum of your unknown peak is clean, with minimal background interference, for accurate comparison.

Step 3: Confirm with Retention Time

The mass spectrum alone is not sufficient for confirmation.

- **Procedure:** Compare the retention time of your unknown peak with the retention time of the authentic standard analyzed in the same sequence and under identical GC-MS conditions.
- **Acceptance Criteria:** The retention times should match very closely (typically within a narrow, pre-defined window, e.g., ± 0.1 minutes). A match in both mass spectrum and retention time provides a high degree of confidence in the identification.

Step 4: Verify in a Simple Matrix

Complex samples like food or biological matrices can cause co-elution, where two compounds have the same retention time.

- **Protocol:** If possible, spike your sample with the authentic standard.
- **Expected Result:** The height of the target peak in your sample's chromatogram should increase significantly. The absence of a shoulder or a new, separate peak confirms that your target compound is eluting at that time and is not masked by another substance.

Advanced Considerations & Background

- **Context is Key:** **1,3-Diacetoxypropane** has been investigated as a potential flavor compound in food science. One study identified **propylene glycol diacetate** (a synonym) as a possible marker for **red fruit aroma** in dark chocolate [1] [2]. Knowing your sample's origin can provide valuable contextual clues.

- **Derivatization Methods:** Some analytical methods for related diols (like propane-1,2-diol) use derivatization techniques (e.g., with phenylboronic acid) to improve their chromatographic behavior and detection for more reliable quantification [5]. While not typically required for **1,3-Diacetoxypropane**, this highlights an approach used for challenging compounds.

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References

1. Link between Flavor Perception and Volatile Compound ... [mdpi.com]
2. Link between Flavor Perception and Volatile Compound ... [pmc.ncbi.nlm.nih.gov]
3. 1,3-Propanediol, diacetate - the NIST WebBook [webbook.nist.gov]
4. Buy 1,3-Diacetoxypropane | 628-66-0 [smolecule.com]
5. Validated method for the determination of propane-1,2-diol ... [sciencedirect.com]

To cite this document: Smolecule. [troubleshooting GC-MS identification of 1,3-Diacetoxypropane].

Smolecule, [2026]. [Online PDF]. Available at:

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